molecular formula C15H24ClN3O2 B2728568 Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride CAS No. 2253638-64-9

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride

Cat. No.: B2728568
CAS No.: 2253638-64-9
M. Wt: 313.83
InChI Key: ZJMSCYQQWAOIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C15H23N3O2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its role in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride typically involves the reaction of benzyl chloroformate with 4-[2-(methylamino)ethyl]piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving neurotransmitter systems and receptor binding assays.

    Medicine: As a potential therapeutic agent in the development of drugs for neurological disorders.

    Industry: In the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, making the compound valuable in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-[2-(dimethylamino)ethyl]piperazine-1-carboxylate
  • Benzyl 4-[2-(ethylamino)ethyl]piperazine-1-carboxylate
  • Benzyl 4-[2-(propylamino)ethyl]piperazine-1-carboxylate

Uniqueness

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.ClH/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14;/h2-6,16H,7-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMSCYQQWAOIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.